Isoreserpic acid
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Overview
Description
Isoreserpic acid is a naturally occurring compound that belongs to the class of alkaloids. It is structurally related to reserpine, a well-known alkaloid isolated from the plant Rauwolfia serpentina. This compound has a molecular formula of C22H28N2O5 and a molecular weight of 400.4681 . This compound is known for its various biological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoreserpic acid involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of a Diels-Alder reaction to form a highly functionalized six-membered ring . This is followed by epimerization under acidic conditions to generate the desired enantiomer . The synthesis also involves the use of reagents such as N-bromosuccinimide (NBS), sulfuric acid, and benzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in benzene, reduction reactions using aluminum isopropoxide, and purification techniques like recrystallization .
Chemical Reactions Analysis
Types of Reactions
Isoreserpic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as aluminum isopropoxide in isopropanol.
Substitution: Substitution reactions involving halogens, such as bromination using N-bromosuccinimide, are also common.
Common Reagents and Conditions
Oxidation: Chromic acid in acetic acid at room temperature.
Reduction: Aluminum isopropoxide in isopropanol under reflux conditions.
Substitution: N-bromosuccinimide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and halogenated compounds .
Scientific Research Applications
Isoreserpic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoreserpic acid involves its interaction with specific molecular targets and pathways. It is known to affect the activity of enzymes and receptors in the body, leading to various physiological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing nervous system function .
Comparison with Similar Compounds
Isoreserpic acid is structurally similar to other alkaloids such as reserpine and yohimbine . it has unique properties that distinguish it from these compounds. For instance, this compound has a different stereochemistry and functional groups, which contribute to its distinct biological activities .
List of Similar Compounds
- Reserpine
- Yohimbine
- Ajmaline
- Serpentine
This compound’s unique structural features and biological activities make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
481-65-2 |
---|---|
Molecular Formula |
C22H28N2O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(1S,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |
InChI |
InChI=1S/C22H28N2O5/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27)/t11-,15+,17+,18-,19+,21+/m1/s1 |
InChI Key |
JVHNBFFHWQQPLL-PWEWJQQHSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O |
Origin of Product |
United States |
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